molecular formula C8H16O2 B2951763 2-(Oxan-4-yl)propan-2-ol CAS No. 179096-59-4

2-(Oxan-4-yl)propan-2-ol

Cat. No.: B2951763
CAS No.: 179096-59-4
M. Wt: 144.214
InChI Key: QTYOMTKXFBGPTJ-UHFFFAOYSA-N
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Description

2-(Oxan-4-yl)propan-2-ol is a tertiary alcohol characterized by a tetrahydropyran (oxane) ring substituent at the 4-position. Its molecular formula is C₈H₁₆O₂, with a molecular weight of 144.21 g/mol (calculated from stoichiometry). The compound is also known as 2-(tetrahydropyran-4-yl)propan-2-ol and is structurally distinguished by the rigid oxane ring, which imparts unique physicochemical properties.

Properties

IUPAC Name

2-(oxan-4-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-8(2,9)7-3-5-10-6-4-7/h7,9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTYOMTKXFBGPTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCOCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxan-4-yl)propan-2-ol typically involves the reaction of tetrahydropyran with acetone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate oxonium ion, which then undergoes nucleophilic attack by the acetone to form the desired product .

Industrial Production Methods

Industrial production of this compound can be achieved through similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(Oxan-4-yl)propan-2-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Oxan-4-yl)propan-2-ol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(Oxan-4-yl)propan-2-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The tetrahydropyran ring provides a rigid structure that can interact with enzymes and other biological molecules, affecting their function .

Comparison with Similar Compounds

Solubility and Reactivity

  • This compound: The oxane ring enhances hydrophobicity compared to isopropanol but retains moderate polarity due to the ether oxygen, facilitating solubility in organic solvents. This balance supports its use in drug design .
  • Isopropanol: Highly water-soluble (miscible in all proportions) due to its small size and hydroxyl group, making it a versatile solvent .
  • 2-(Biphenyl-4-yl)propan-2-ol: The biphenyl group increases hydrophobicity, favoring applications in non-polar matrices like polymer science and catalysis .

Key Research Findings

Role in BET Inhibitors: Crystal structures reveal that the oxane ring in this compound forms critical hydrogen bonds with BRD4 bromodomains, a feature absent in isopropanol or biphenyl analogues .

Thermodynamic Stability: The oxane ring confers higher thermal stability (decomposition >200°C) compared to isopropanol (boiling point 82.6°C), enabling high-temperature reactions .

Market Trends : Derivatives like 2-(1-Benzylpiperidin-4-yl)propan-2-ol dominate industrial markets due to scalability, while this compound remains niche in drug discovery .

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